(2S,4R)-4-Tert-butylpiperidine-2-carboxamide
Description
(2S,4R)-4-Tert-butylpiperidine-2-carboxamide is a chiral compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group at the 4-position of the piperidine ring and a carboxamide group at the 2-position. The stereochemistry of the compound is defined by the (2S,4R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Properties
IUPAC Name |
(2S,4R)-4-tert-butylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)7-4-5-12-8(6-7)9(11)13/h7-8,12H,4-6H2,1-3H3,(H2,11,13)/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTIRPSJCZJIHY-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCNC(C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1CCN[C@@H](C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Tert-butylpiperidine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced at the 4-position of the piperidine ring through a substitution reaction. This can be achieved using tert-butyl halides in the presence of a base.
Formation of the Carboxamide Group: The carboxamide group is introduced at the 2-position through an amidation reaction. This involves the reaction of the piperidine derivative with an appropriate amine or ammonia in the presence of a coupling agent such as carbodiimide.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the stereochemistry and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-Tert-butylpiperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The tert-butyl group or other substituents on the piperidine ring can be substituted with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(2S,4R)-4-Tert-butylpiperidine-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of fine chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,4R)-4-Tert-butylpiperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with cellular proteins.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-Tert-butylpiperidine-2-carboxamide: This is a diastereomer of (2S,4R)-4-Tert-butylpiperidine-2-carboxamide with different stereochemistry at the 4-position.
(2R,4R)-4-Tert-butylpiperidine-2-carboxamide: Another diastereomer with different stereochemistry at both chiral centers.
(2S,4R)-4-Methylpiperidine-2-carboxamide: A similar compound with a methyl group instead of a tert-butyl group at the 4-position.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the tert-butyl group, which can influence its chemical reactivity, biological activity, and potential applications. The compound’s distinct spatial arrangement allows for selective interactions with molecular targets, making it valuable in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
